BQR-695

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

BQR695具有广泛的科学研究应用,包括:

化学: 用作研究PI4KIIIβ的抑制及其在细胞过程中的作用的工具。

生物学: 由于其对疟原虫PI4KIIIβ的强效活性,被用于研究寄生虫病,尤其是疟疾。

医学: 正在研究其治疗寄生虫感染和其他涉及PI4KIIIβ的疾病的潜在治疗应用。

工业: 用于开发针对PI4KIIIβ的新药和治疗剂 .

作用机制

BQR695通过抑制PI4KIIIβ的活性来发挥作用。这种抑制扰乱了磷脂酰肌醇4-磷酸(PI4P)的产生,PI4P是一种参与各种细胞过程的关键脂质。该化合物与PI4KIIIβ的活性位点结合,阻止其与底物的相互作用,导致PI4P水平下降。 这种破坏影响了多个信号通路和细胞功能,最终导致寄生虫细胞死亡 .

生化分析

Biochemical Properties

BQR-695 plays a crucial role in biochemical reactions by inhibiting the activity of PI4KIIIβ. This enzyme is involved in the phosphorylation of phosphatidylinositol to produce phosphatidylinositol 4-phosphate (PI4P), a key lipid signaling molecule. By inhibiting PI4KIIIβ, this compound disrupts the production of PI4P, thereby affecting various cellular processes that depend on this signaling pathway .

The compound interacts with several biomolecules, including enzymes and proteins. For instance, this compound has been shown to inhibit the activity of PI4KIIIβ with an IC50 value of 80 nM for the human enzyme and 3.5 nM for the Plasmodium variant . This inhibition leads to a redistribution of GFP-PH Osh2 to the parasite plasma membrane, indicating a depletion of intracellular PI4P .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In Plasmodium falciparum, the compound induces schizont-stage arrest and subsequent cell death without causing cytotoxicity in mature red blood cells . This indicates that this compound selectively targets the parasite cells while sparing the host cells.

In addition to its antiparasitic effects, this compound influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PI4KIIIβ, the compound disrupts the PI4P signaling pathway, which is essential for various cellular functions, including membrane trafficking, cytoskeletal organization, and cell survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of PI4KIIIβ, thereby inhibiting its enzymatic activity. This inhibition prevents the phosphorylation of phosphatidylinositol, leading to a decrease in PI4P levels . The reduction in PI4P disrupts various downstream signaling pathways, ultimately affecting cellular functions and leading to cell death in Plasmodium falciparum .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions, with a shelf life of up to three years when stored at -20°C as a powder . In in vitro studies, this compound has shown consistent inhibition of PI4KIIIβ activity over extended periods, indicating its stability and sustained efficacy .

Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. In Plasmodium falciparum, prolonged exposure to the compound results in sustained schizont-stage arrest and cell death . No significant long-term toxicity has been reported in host cells, suggesting a favorable safety profile .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI4KIIIβ activity and induces schizont-stage arrest in Plasmodium falciparum . At higher doses, this compound may exhibit toxic effects, including potential off-target interactions and adverse effects on host cells .

Threshold effects have been observed, with a minimum effective dose required to achieve significant inhibition of PI4KIIIβ activity . Toxicity studies in animal models have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects reported .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with PI4KIIIβ. By inhibiting this enzyme, the compound disrupts the production of PI4P, a key intermediate in lipid signaling pathways . This disruption affects various downstream processes, including membrane trafficking, cytoskeletal organization, and cell survival .

The compound may also interact with other enzymes and cofactors involved in lipid metabolism, further influencing metabolic flux and metabolite levels . Detailed studies on the specific metabolic pathways affected by this compound are still ongoing.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is likely to interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in specific compartments, including the plasma membrane and intracellular organelles .

The localization and accumulation of this compound within cells are influenced by its interactions with PI4KIIIβ and other biomolecules . These interactions determine the compound’s distribution and its subsequent effects on cellular functions.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with PI4KIIIβ and other targeting signals. The compound is directed to specific compartments, including the plasma membrane and intracellular organelles, where it exerts its inhibitory effects .

Post-translational modifications and targeting signals may also play a role in the subcellular localization of this compound . These modifications ensure that the compound reaches its intended targets and exerts its effects at the molecular level.

准备方法

合成路线及反应条件

BQR695的合成涉及多个步骤,从喹喔啉核的制备开始。反应条件通常包括使用有机溶剂,如二甲基亚砜(DMSO)和乙醇。 最终产物通过一系列纯化步骤获得,包括重结晶和色谱法 .

工业生产方法

BQR695的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件以最大限度地提高产率和纯度。 然后对该化合物进行严格的质量控制措施,以确保其适合研究和潜在的治疗应用 .

化学反应分析

反应类型

BQR695经历各种化学反应,包括:

氧化: 这种反应涉及添加氧或去除氢,通常使用过氧化氢等氧化剂。

还原: 这种反应涉及添加氢或去除氧,通常使用硼氢化钠等还原剂。

常见试剂和条件

涉及BQR695的反应中常用的试剂包括:

氧化剂: 过氧化氢,高锰酸钾。

还原剂: 硼氢化钠,氢化铝锂。

取代试剂: 卤素,烷基化试剂

主要产物

这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,BQR695的氧化可以导致喹喔啉衍生物的形成,而还原可以产生胺衍生物 .

相似化合物的比较

BQR695在其对PI4KIIIβ的高效性和选择性方面是独一无二的。类似的化合物包括:

KAI407: 另一种具有类似活性但化学结构不同的PI4KIIIβ抑制剂。

KDU691: 一种具有不同作用机制的强效PI4KIIIβ抑制剂。

KAI715: 一种具有相当效力但药代动力学特性不同的PI4KIIIβ抑制剂 .

属性

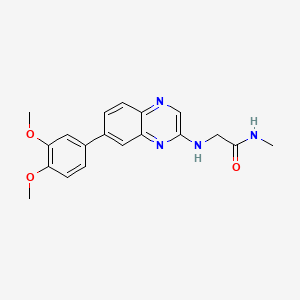

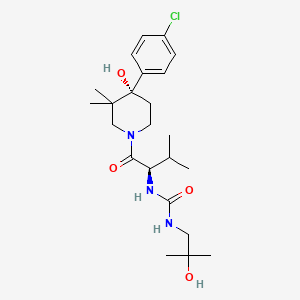

IUPAC Name |

2-[[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]amino]-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-20-19(24)11-22-18-10-21-14-6-4-12(8-15(14)23-18)13-5-7-16(25-2)17(9-13)26-3/h4-10H,11H2,1-3H3,(H,20,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPCULYCGFOIDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CNC1=CN=C2C=CC(=CC2=N1)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does BQR695 interact with PI4KIIIβ, and what are the downstream effects of this interaction?

A1: BQR695 binds to PI4KIIIβ, specifically within the ATP-binding pocket of the kinase domain [, ]. This binding inhibits the enzymatic activity of PI4KIIIβ, preventing it from phosphorylating its substrate, phosphatidylinositol (PI), and subsequently disrupting the production of phosphatidylinositol 4-phosphate (PI4P) []. This disruption of PI4P signaling can impact various cellular processes, including membrane trafficking and signaling events, as PI4P plays a crucial role in these processes.

Q2: The research mentions using Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS). How was this technique applied in understanding BQR695's interaction with PI4KIIIβ?

A2: HDX-MS was instrumental in optimizing the crystallization process for studying the PI4KIIIβ-Rab11 complex []. Identifying dynamic and flexible regions within PI4KIIIβ through HDX-MS allowed researchers to engineer more stable constructs, ultimately leading to the successful crystallization of the complex bound to BQR695 []. This approach highlighted the utility of HDX-MS in structural biology, especially for complex protein interactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol;hydrochloride](/img/structure/B606259.png)

![(R)-N-(isoquinolin-3-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine](/img/structure/B606265.png)

![(2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide](/img/structure/B606267.png)

![(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine](/img/structure/B606270.png)

![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid](/img/structure/B606272.png)